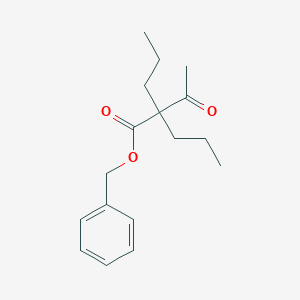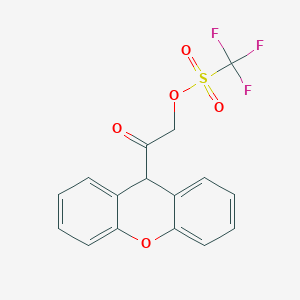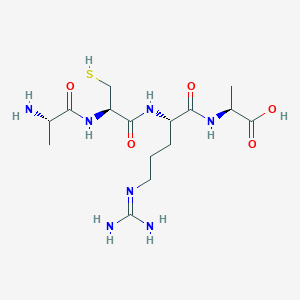
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine: is a synthetic peptide compound with potential applications in various scientific fields. This compound is composed of a sequence of amino acids, including alanine, cysteine, ornithine, and a diaminomethylidene group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-alanine) is attached to a solid resin.
Coupling Reactions: Subsequent amino acids (L-cysteine, L-ornithine) are sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the compound’s stability and biological activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered sequences.
Aplicaciones Científicas De Investigación
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to active sites, while the peptide backbone provides structural stability. The compound can modulate biological pathways by inhibiting or activating target proteins.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-cysteinyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group, resulting in different chemical properties.
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine: Contains leucine instead of alanine, which may affect its biological activity.
Uniqueness
L-Alanyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the diaminomethylidene group, which can enhance its binding affinity to specific molecular targets and influence its chemical reactivity.
Propiedades
Número CAS |
798540-94-0 |
|---|---|
Fórmula molecular |
C15H29N7O5S |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N7O5S/c1-7(16)11(23)22-10(6-28)13(25)21-9(4-3-5-19-15(17)18)12(24)20-8(2)14(26)27/h7-10,28H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
FKEZMUJBJVTCDW-XKNYDFJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


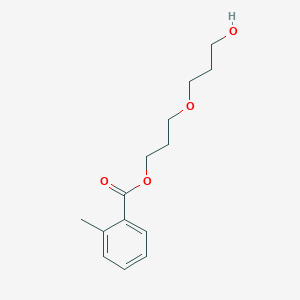
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
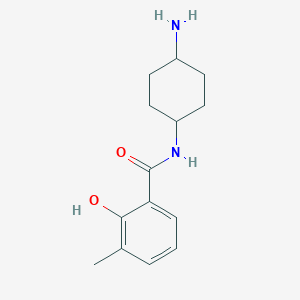
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
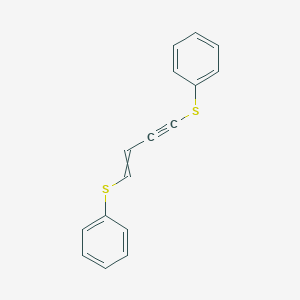
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![Prop-2-yn-1-yl [2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B12524615.png)
